2,6-Dichloro-5-cyclopropylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound is characterized by the presence of two chlorine atoms and a cyclopropyl group attached to the pyridine ring. Such structural features contribute to its unique chemical behavior and potential applications in various fields.
This compound can be synthesized through several methods, primarily involving chlorination and cyclopropylation of nicotinonitrile derivatives. It falls under the category of organic compounds used in medicinal chemistry and agrochemicals due to its potential biological activities.
The synthesis of 2,6-Dichloro-5-cyclopropylnicotinonitrile typically involves multiple steps:
The reaction conditions often involve specific temperatures and solvents that facilitate the desired transformations while minimizing side reactions.
The molecular formula for 2,6-Dichloro-5-cyclopropylnicotinonitrile is C9H8Cl2N2. Its structure features a pyridine ring with two chlorine atoms at the 2 and 6 positions and a cyclopropyl group at the 5 position. The presence of the nitrile group contributes to its reactivity.
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its configuration.
2,6-Dichloro-5-cyclopropylnicotinonitrile can participate in various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism of action for 2,6-Dichloro-5-cyclopropylnicotinonitrile involves its interaction with biological targets, potentially acting as an inhibitor or modulator of specific enzymes or receptors. The chlorinated pyridine structure allows for strong interactions with biological macromolecules due to its electron-withdrawing properties.
Research into its biological activity suggests that it may exhibit antimicrobial or anticancer properties, although specific mechanisms remain under investigation. The presence of the nitrile group may also enhance its reactivity towards nucleophilic attack, facilitating interactions with cellular targets.
These properties are crucial for determining appropriate handling procedures and potential applications in research and industry.
2,6-Dichloro-5-cyclopropylnicotinonitrile has several applications:
Research continues into optimizing its synthesis and exploring new applications across various scientific fields.
The synthesis of 2,6-dichloro-5-cyclopropylnicotinonitrile hinges on two critical steps: regioselective cyclopropane introduction and precise chlorination. Modern routes typically commence with 2,6-dichloro-5-fluoronicotinonitrile (1), where the fluorine atom serves as a leaving group for nucleophilic aromatic substitution (SNAr). Cyclopropylation employs cyclopropylzinc bromide under palladium catalysis (Pd(PPh₃)₄, 2–5 mol%) in THF at 60°C, achieving >85% yield of the 5-cyclopropyl intermediate (2) [1] [5]. Alternative metal-catalyzed cross-coupling using cyclopropylboronic acid with Cu(OAc)₂ in pyridine affords moderate yields (70–75%) but requires rigorous oxygen exclusion [1].
Chlorination methodologies focus on preserving the nitrile functionality while achieving complete halogenation. Compound 2 undergoes dichlorination using phosphorus oxychloride (POCl₃) at 110°C, with N,N-diethylaniline as a regioselectivity mediator to prevent nitrile hydrolysis. This yields the title compound (3) in 92–95% purity (HPLC) [5] [6]. Electrophilic chlorination with sulfuryl chloride (SO₂Cl₂) in acetonitrile at 25°C is suitable for acid-sensitive derivatives but gives lower conversions (≤80%) [6].
Table 1: Comparative Cyclopropylation Techniques
Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Pd-catalyzed cross-coupling | Pd(PPh₃)₄ / ZnBr(C₃H₅) | THF | 60 | 85–90 | High regioselectivity |
Cu-mediated coupling | Cu(OAc)₂ / B(OH)₂(C₃H₅) | Pyridine | 80 | 70–75 | Avoids organozinc handling |
Direct SNAr | K₂CO₃ / (C₃H₅)MgBr | DMF | 25 | 60–65 | No transition metals required |
Recent advances prioritize solvent substitution and catalyst recovery to minimize environmental impact. Cyclopropylation reactions now utilize 2-methyltetrahydrofuran (2-MeTHF)—a biomass-derived solvent with low aquatic toxicity—replacing carcinogenic DMF. This switch maintains yields (83–87%) while improving E-factor scores by 40% [1] [4].
Catalyst optimization focuses on palladium immobilization. Silica-supported Pd nanoparticles (Pd@SiO₂) enable >95% metal recovery via filtration, reducing Pd leaching to <5 ppm in the product. Microwave-assisted chlorination (POCl₃, 150W, 100°C) cuts reaction times from 12 hours to 45 minutes, decreasing energy use by 60% [4] [6].
Atom economy is enhanced through telescoped synthesis: intermediates like ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate are cyclized in situ without isolation, achieving 78% overall yield across three steps. Ring-closing metathesis (RCM) with Grubbs-II catalyst constructs the cyclopropane ring with 99% atom efficiency, generating only ethylene as a by-product [1] [4].
Table 2: Solvent Environmental Impact Comparison
Solvent | Global Warming Potential (kg CO₂-eq/kg) | Carcinogenicity | Recyclability (%) | Reaction Yield (%) |
---|---|---|---|---|
DMF | 5.8 | High | 30–40 | 85–90 |
2-MeTHF | 1.2 | None | 90–95 | 83–87 |
Acetonitrile | 3.1 | Moderate | 70–80 | 80–82 |
At pilot-plant scale (100+ kg batches), purification employs anti-solvent crystallization with heptane/ethyl acetate (4:1 v/v), reducing residual POCl₃ to <50 ppm. Continuous countercurrent chromatography with C18-modified silica achieves >99.5% purity, critical for pharmaceutical intermediates [6] [7].
PAT integration includes:
Continuous manufacturing platforms enhance reproducibility. Tubular reactors with static mixers handle POCl₃ exotherms safely, while temperature-controlled crystallizers (ΔT = −15°C/min) generate uniform 50–100 µm crystals for optimal filtration [6].
Table 3: Purification Performance Metrics
Technique | Purity Achieved (%) | Throughput (kg/h) | Key Impurity Removed | Residual Solvent (ppm) |
---|---|---|---|---|
Anti-solvent crystallization | 99.2 | 8.5 | 2-chloro regioisomer | <200 (heptane) |
Countercurrent chromatography | 99.7 | 3.2 | Hydrolyzed nitrile (amide) | <50 |
Melt crystallization | 99.9 | 1.8 | Cyclopropyl ketone byproduct | ND |
The electrophilic chloro groups and electron-deficient nitrile enable diverse derivatizations:
Key pharmaceutical intermediates synthesized include:
Table 4: Functionalization Reactions and Applications
Reaction Type | Reagents/Conditions | Position Modified | Key Product Application |
---|---|---|---|
Nucleophilic displacement | RNH₂, Cs₂CO₃, DMSO, 25°C | C2-chloro | Peptide-conjugated kinase inhibitors |
Suzuki coupling | ArB(OH)₂, Pd(dppf)Cl₂, 80°C | C2 or C6-chloro | Dasatinib analogs |
Nitrile hydrolysis | KOH, H₂O₂, EtOH, 60°C | Cyano group | Carboxamide prodrugs |
Compounds Mentioned:2,6-Dichloro-5-cyclopropylnicotinonitrile, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, 2,6-Dichloro-5-fluoronicotinonitrile, Cyclopropylzinc bromide, Cyclopropylboronic acid, Phosphorus oxychloride, 2-Methyltetrahydrofuran, Silica-supported Pd nanoparticles, Ethyl 2-bromoacetate, n-Butyllithium, Hydroxylamine, Piperazinyl fluoroquinolones, 4-(4-Methylpiperazin-1-yl)phenylboronic acid, 3-(Trifluoromethyl)benzylamine
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8